molecular formula C11H15NO3 B6340145 2-Ethoxy-N-methoxy-N-methylbenzamide CAS No. 899424-95-4

2-Ethoxy-N-methoxy-N-methylbenzamide

Cat. No. B6340145
CAS RN: 899424-95-4
M. Wt: 209.24 g/mol
InChI Key: WZYDYFGJEOKAOL-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylbenzamide is an N, N-disubstituted benzamide . It’s also referred to as Weinreb amide .


Chemical Reactions Analysis

N-Methoxy-N-methylbenzamide may be used in the preparation of β-trifluoromethyl enaminones . The specific chemical reactions involving “2-Ethoxy-N-methoxy-N-methylbenzamide” are not available in the retrieved data.


Physical And Chemical Properties Analysis

N-Methoxy-N-methylbenzamide is a liquid with a refractive index of 1.533. It has a boiling point of 70 °C/0.1 mmHg and a density of 1.085 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : Innovative synthesis methods, such as the one-pot coupling of a carboxylic acid and amine using COMU as a coupling reagent, have been developed, with applications in undergraduate organic chemistry courses and in expanding methods of amide bond formation (Withey & Bajic, 2015).
  • Directed Metalation and Synthesis : Directed metalation techniques involving N-tert-butyl-N-methyl-2-methoxybenzamide have been employed for efficient synthesis of complex organic compounds like lunularic acid (Reitz & Massey, 1990).
  • Catalytic Applications : Thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides has been explored, demonstrating the use of N-alkenoyl-2-methoxybenzamide in enhancing reactivity through intramolecular hydrogen bonding (Inokuma, Hoashi, & Takemoto, 2006).

Organic Chemistry and Pharmacological Research

  • Quinazoline Derivatives Synthesis : 2-Ethoxy-N-methoxy-N-methylbenzamide derivatives have been utilized in the synthesis of 3-methyl-2-phenylquinazoline-4-thiones, providing insights into the kinetics and mechanisms of cyclization reactions (Hanusek, Drabina, Sedlák, & Rosa, 2006).
  • Imidazolinium Compound Reactions : Studies on the reaction of asymmetric imidazolinium compounds with nucleophiles have been conducted, offering insights into the synthesis of complex organic structures and their stability (Perillo & Lamdan, 1975).

Advanced Organic Syntheses

  • Rhodium-Catalyzed Synthesis : A rhodium(III)-catalyzed system for synthesizing 3,4-dihydroisoquinolin-1(2H)-ones by coupling N-methoxy-3-methylbenzamide with 2-methylidenetrimethylene carbonate highlights the role of catalysis in organic synthesis (Xie et al., 2021).

Chemical Properties and Interactions

  • Liquid Chromatographic Elution Characteristics : The reversed-phase liquid chromatographic retention of N-ethylbenzamides, including this compound, has been investigated, contributing to the understanding of quantitative structure-retention relationships in chromatography (Lehtonen, 1983).

Safety and Hazards

Based on the safety data sheet of a similar compound, N-Methylbenzamide, it is harmful if swallowed and is suspected of causing genetic defects . It’s recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .

properties

IUPAC Name

2-ethoxy-N-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-4-15-10-8-6-5-7-9(10)11(13)12(2)14-3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYDYFGJEOKAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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